molecular formula C21H17N5O2S2 B2513256 8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923384-69-4

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2513256
CAS RN: 923384-69-4
M. Wt: 435.52
InChI Key: GLVWWGILNDPNSL-UHFFFAOYSA-N
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Description

The compound “8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a benzothiazole derivative. Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways. For example, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’- (substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore . The synthesis process involves the use of ethylene glycol, hydrazine hydrate, and conc. HCl .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves various functional groups. The most active compound of the series was found to be 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are complex and depend on the specific derivative. For example, the compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

The synthesis and in vitro anticancer activities of purine/benzimidazole hybrids, with a particular focus on substituted purine known as important medicinal and pharmaceutical intermediates, were discussed by Yimer and Fekadu (2015). They highlighted the introduction of benzimidazole at the C-6 position of 2, 6-dichloropurine to improve activity and selectivity, suggesting the significant role of these compounds in medicinal chemistry (Yimer & Fekadu, 2015).

Benzothiazole in Medicinal Chemistry

A comprehensive review by Bhat and Belagali (2020) focused on the importance of benzothiazole in medicinal chemistry. The review discusses the biological activities associated with benzothiazole derivatives, including antiviral, antimicrobial, anti-inflammatory, and anticancer activities. The study emphasized the significance of structural modifications at specific positions on the benzothiazole ring to enhance biological activities (Bhat & Belagali, 2020).

Therapeutic Potential of Benzothiazoles

Kamal et al. (2015) reviewed the therapeutic potential of benzothiazoles, highlighting their broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The review also discussed benzothiazoles' potential as antitumor agents and their increasing importance in drug discovery, especially the 2-arylbenzothiazole moiety which is under development for cancer treatment (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Future Directions

The future directions for research on benzothiazole derivatives could include further investigation into their mechanism of action, as well as the development of new derivatives with improved pharmacological properties .

properties

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S2/c1-12-6-5-7-13(10-12)11-26-16-17(25(2)19(28)24-18(16)27)23-20(26)30-21-22-14-8-3-4-9-15(14)29-21/h3-10,16-17H,11H2,1-2H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZHNFLKNPVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3C(N=C2SC4=NC5=CC=CC=C5S4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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